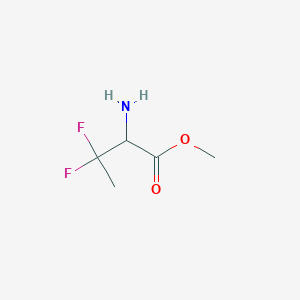

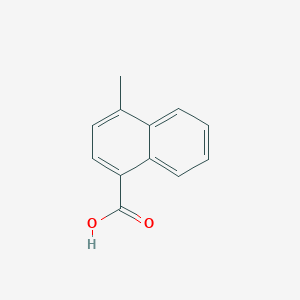

2,2-二甲基-4-(2-甲基苯基)-4-氧代丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acid, while not directly studied in the provided papers, can be related to the structural and synthesis analyses discussed in the context of similar organic compounds. The papers provided focus on compounds with complex structures involving aromatic rings and substituents that influence their physical, chemical, and electronic properties.

Synthesis Analysis

The synthesis of organic compounds with specific functional groups and structural features is a key area of interest in chemical research. Although the exact synthesis of 2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acid is not detailed in the papers, the methods used for synthesizing similar compounds involve techniques such as condensation reactions, as well as the use of spectroscopic methods like IR and NMR for structural confirmation. For instance, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid involves the use of IR and NMR to confirm the structure of the synthesized compound .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their reactivity and properties. The paper on 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid provides insights into the molecular structure through single crystal X-ray diffraction studies, which is a common technique for determining the precise arrangement of atoms within a crystal . The geometrical parameters obtained from these studies can be compared with computational methods such as Density Functional Theory (DFT) to validate the experimental findings.

Chemical Reactions Analysis

The reactivity of a compound like 2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acid can be inferred from the behavior of similar compounds under various conditions. The papers do not directly address the chemical reactions of this specific compound, but they do provide information on the reactivity of structurally related compounds. For example, the reaction of 4-aminoantipyrine with 2-mercaptobenzoic acid leading to a proton transfer derivative is an example of how functional groups in these molecules interact .

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds are influenced by their molecular structure. The first paper discusses the vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential of the studied compound, which are important for understanding its physical properties and reactivity . The second paper mentions the thermal stability of the synthesized compound, which is a significant physical property for practical applications .

科学研究应用

杂环化合物的合成

研究人员已利用 2,2-二甲基-4-(2-甲基苯基)-4-氧代丁酸的衍生物合成具有潜在抗菌活性的新型杂环化合物。例如,探索了 4-(4-溴苯基)-4-氧代丁-2-烯酸(一种相关化合物)作为制备一系列杂环化合物的关键起始原料的用途,例如芳基丙烯酸、吡啶并嗪酮和呋喃酮衍生物。这些化合物通过涉及 Aza-Michael 加成条件的反应合成,并研究了它们的抗菌活性,展示了该化学框架在开发新型抗菌剂中的相关性 (El-Hashash 等人,2015).

抗菌活性研究

源自或与 2,2-二甲基-4-(2-甲基苯基)-4-氧代丁酸相关的化合物的抗菌特性已成为多项研究的重点。例如,合成了一系列新的甲基 (2Z)-4-芳基-2-{4-[(4,6-二甲基嘧啶-2-基)-磺酰基]苯氨基}-4-氧代丁-2-烯酸酯,并制备了它们的银盐以研究它们的抗菌活性,表明人们对这些化学结构的潜在生物医学应用非常感兴趣 (Gein 等人,2020).

结构和物理性质分析

还研究了与 2,2-二甲基-4-(2-甲基苯基)-4-氧代丁酸相关的化合物的结构和物理性质。3,4-二羟基-6-氧代-2,4-二烯酸酯与丙酮和对甲苯胺反应的研究导致了区域异构酯的形成,证明了涉及该化合物衍生物的反应的复杂性和多功能性。合成化合物的结构使用红外光谱、1H 核磁共振光谱和 X 射线衍射分析阐明,有助于更深入地了解它们的化学行为 (Mukovoz 等人,2015).

对映选择性和动力学拆分研究

酰基链长度和支化对念珠菌脂肪酶在某些二酯动力学拆分中的对映选择性的影响证明了 2,2-二甲基-4-(2-甲基苯基)-4-氧代丁酸衍生物在立体化学研究中的应用。这项研究表明了结构变化在实现生化反应中高对映选择性中的重要性,这可能与手性药物的合成相关 (Sobolev 等人,2002).

属性

IUPAC Name |

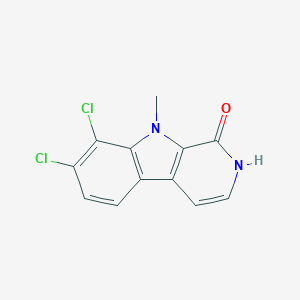

2,2-dimethyl-4-(2-methylphenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-9-6-4-5-7-10(9)11(14)8-13(2,3)12(15)16/h4-7H,8H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFWITROSMBDIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CC(C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645492 |

Source

|

| Record name | 2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acid | |

CAS RN |

147484-87-5 |

Source

|

| Record name | 2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,7-Methano-4H-1,3-dioxolo[4,5-d][1,2]oxazine,tetrahydro-2,2,6-trimethyl-,[3aR-(3a-alpha-,4-bta-,7-b](/img/structure/B120675.png)

![Benzo[d]oxazole-6-carboxylic acid](/img/structure/B120678.png)